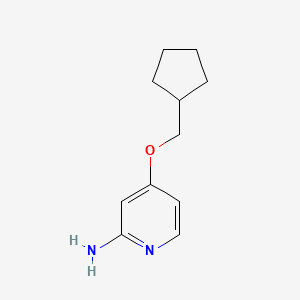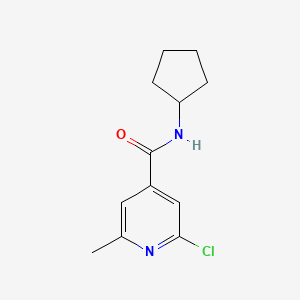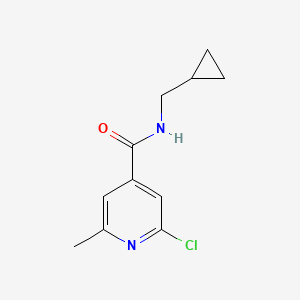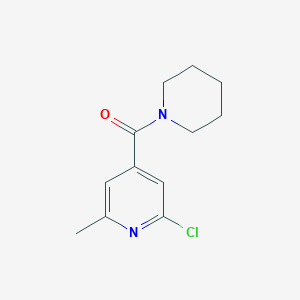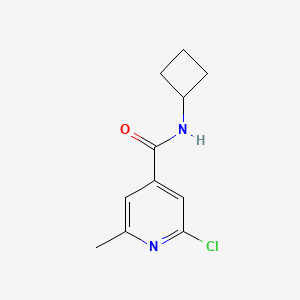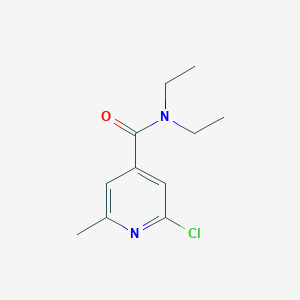
2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide is a chemical compound belonging to the class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chlorine atom, two ethyl groups, and a methyl group attached to the pyridine ring, along with a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide typically involves multiple steps starting from pyridine or its derivatives. One common method is the chlorination of N,N-diethyl-6-methylpyridine-4-carboxamide. The reaction conditions usually require the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography or recrystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxylic acid.
Reduction: 2-Chloro-N,N-diethyl-6-methylpyridine-4-amine.
Substitution: 2-Hydroxy-N,N-diethyl-6-methylpyridine-4-carboxamide or 2-Amino-N,N-diethyl-6-methylpyridine-4-carboxamide.
Scientific Research Applications
2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand the interaction of pyridine derivatives with biological molecules.
Medicine: It may be explored for its potential pharmacological properties, such as antimicrobial or anti-inflammatory activities.
Industry: It can be utilized in the development of new materials or as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
2-Chloro-N-ethyl-N-methylpyridine-4-carboxamide
2-Chloro-N,N-dimethyl-6-methylpyridine-4-carboxamide
2-Chloro-N,N-diethylpyridine-4-carboxamide
Uniqueness: 2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide is unique due to its specific combination of substituents on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Would you like to know more about any specific aspect of this compound?
Properties
IUPAC Name |
2-chloro-N,N-diethyl-6-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-4-14(5-2)11(15)9-6-8(3)13-10(12)7-9/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWQBDCRVZDZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC(=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
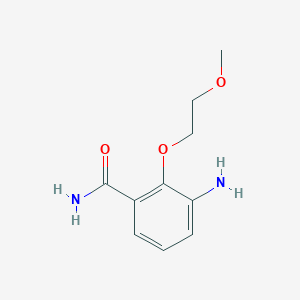
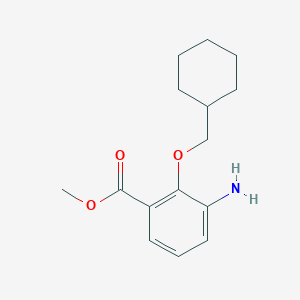
![N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B7975383.png)

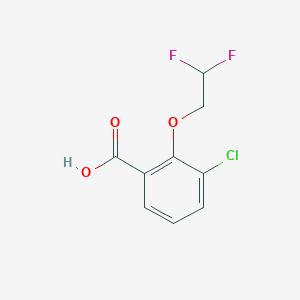
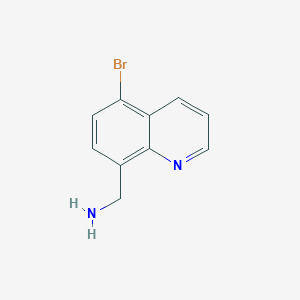
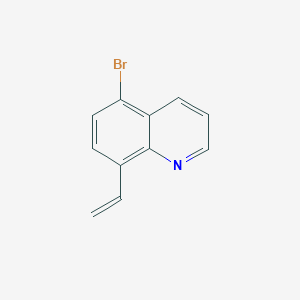
![3-[(Cyclopropylmethyl)sulfanyl]phenol](/img/structure/B7975429.png)
![2-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7975435.png)
